coproporphyrinogen III
Overview
Description
Coproporphyrinogen III is a metabolic intermediate in the biosynthesis of many compounds that are critical for living organisms, such as hemoglobin and chlorophyll . It is a colorless solid . The compound is a porphyrinogen, a class of compounds characterized by a hexahydroporphine core with various side chains .
Synthesis Analysis
In the main porphyrin biosynthesis pathway, coproporphyrinogen III is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . The conversion entails four decarboxylations, which turn the four acetic acid groups −CH2−COOH into methyl groups −CH3, with release of four carbon dioxide molecules .Molecular Structure Analysis
The coproporphyrinogens have the outermost hydrogen atoms of the core replaced by four methyl groups −CH3 (M) and four propionic acid groups −CH2−CH2−COOH (P). In coproporphyrogen III, the order around the outer ring is MP-MP-MP-PM .Chemical Reactions Analysis
During heme biosynthesis, coproporphyrinogen III oxidase catalyzes the conversion of two propionate substituents from the highly reactive substrate coproporphyrinogen III into vinyl substituents, yielding protoporphyrinogen IX .Physical And Chemical Properties Analysis
Coproporphyrinogen III is a colorless solid . The compound is a porphyrinogen, a class of compounds characterized by a hexahydroporphine core with various side chains .Scientific Research Applications
Role in Hereditary Coproporphyria : Coproporphyrinogen III oxidase is a mitochondrial enzyme that catalyzes the conversion of coproporphyrinogen III to protoporphyrinogen IX. Deficiency in this enzyme leads to hereditary coproporphyria, a genetic disorder of heme and porphyrin biosynthesis (Nordmann & Grandchamp, 1978).
Mitochondrial Localization : Studies have indicated the mitochondrial localization of coproporphyrinogen III oxidase in rat liver, underscoring its role in cellular energy metabolism (Grandchamp et al., 1978).
Lymphocyte Activity in Genetic Disorders : Research has shown that decreased coproporphyrinogen III oxidase activity in lymphocytes reflects the primary genetic defect in hereditary coproporphyria, suggesting its diagnostic potential (Grandchamp & Nordmann, 1977).
Gene Mutations and Diagnosis : Mutations in the gene encoding coproporphyrinogen III oxidase have been identified, providing insights into molecular heterogeneity and potential for molecular diagnosis of hereditary coproporphyria (Martásek, 1998).
Role in Heme Biosynthesis : Coproporphyrinogen III oxidase is involved in heme biosynthesis, catalyzing the oxidative decarboxylation of coproporphyrinogen III to form protoporphyrinogen IX, a critical step in heme production (Troup et al., 1994).
Properties and Activation by Phospholipids : The enzyme has been purified and its properties studied, revealing activation by phospholipids, which is significant for understanding its biological function (Yoshinaga & Sano, 1980).
Functional Expression in Escherichia coli : The human coproporphyrinogen oxidase gene has been cloned and expressed in E. coli, providing a platform for studying the enzyme's role in disease (Martásek et al., 1994).
Role in Plant Biosynthesis : In plants, coproporphyrinogen III oxidase is involved in the pathway leading to protoporphyrin IX, common in all organisms, and is essential for the synthesis of tetrapyrroles in different organs (Kruse et al., 2004).
Future Directions
Recent research has revealed that heme biosynthesis can occur in three different pathways, the long-established “classical pathway” or protoporphyrin-dependent pathway, the recently discovered coproporphyrin-dependent pathway, and the siroheme-dependent pathway . Two oxidases of the classical and the coproporphyrinogen-dependent pathway that catalyze similar reactions were analyzed for their phylogenetic origin . The results showed that oxidases from the classical pathways originate from cyanobacteria, whereas oxidases from the coproporphyrinogen-dependent pathway originate from monoderm Actinomycetota and Bacillota .
properties
IUPAC Name |
3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVHXTXUXOFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180875 | |
Record name | Coproporphyrinogen III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Coproporphyrinogen III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
coproporphyrinogen III | |
CAS RN |
2624-63-7 | |
Record name | Coproporphyrinogen III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2624-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coproporphyrinogen III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coproporphyrinogen III | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Coproporphyrinogen III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Coproporphyrinogen III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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